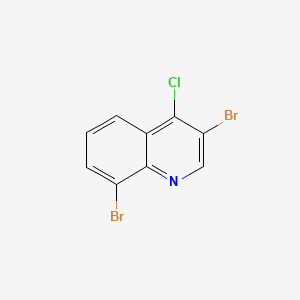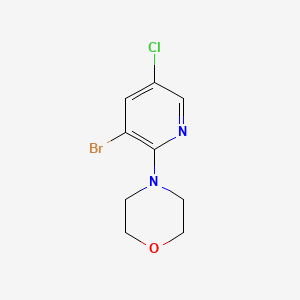
4-(3-Bromo-5-chloropyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Bromo-5-chloropyridin-2-yl)morpholine” is an organic compound with the chemical formula C9H10BrClN2O . It is also known as BCM and belongs to the class of heterocyclic organic compounds. It is used in the synthesis of various compounds and finds applications in scientific experiments.
Molecular Structure Analysis
The molecular structure of “4-(3-Bromo-5-chloropyridin-2-yl)morpholine” consists of a six-member aliphatic saturated ring with the formula C9H10BrClN2O . The oxygen and nitrogen atoms lie at positions 1 and 4, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromo-5-chloropyridin-2-yl)morpholine” include a molecular weight of 277.54, XLogP3 of 2.3, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 1 . Its exact mass is 275.96650 and its monoisotopic mass is 275.96650 .Aplicaciones Científicas De Investigación
Agrochemicals
The compound is an important organic intermediate used in the field of agrochemicals . It can be used in the synthesis of novel halopyridinylboronic acids and esters .
Pharmaceuticals
In the pharmaceutical industry, this compound is used as an intermediate . It can be used in the synthesis of various drugs and therapeutic agents .
Dye Manufacturing
The compound is also used in the field of dyestuff . It can be used in the synthesis of various dyes, contributing to the color and quality of the final product .
Biological Activities
The compound has been used in the synthesis of novel anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities . These compounds have shown good levels of efficacy and a strong correlation between insecticidal activities and physical properties .
Crop Protection
The compound has potential applications in crop protection . The N-trifluoroacetyl sulfilimine moiety could be an appealing structural scaffold for the discovery of a new crop-protecting agent .
Positron Emission Tomography (PET)
In the field of medical imaging, the compound can be used in the preparation of PET radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .
Safety and Hazards
“4-(3-Bromo-5-chloropyridin-2-yl)morpholine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes hazard statements such as H301 and precautionary statements such as P301 + P330 + P331 + P310 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
4-(3-bromo-5-chloropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVXMIBIWBTQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682412 |
Source


|
| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199773-36-8 |
Source


|
| Record name | 4-(3-Bromo-5-chloro-2-pyridinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



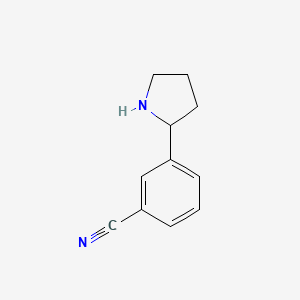
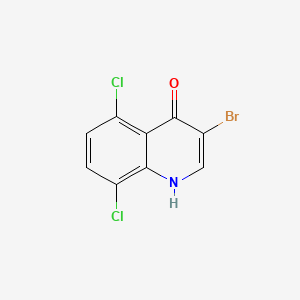
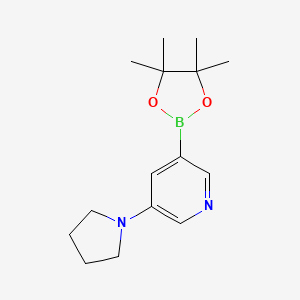


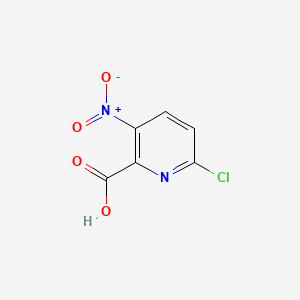

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)
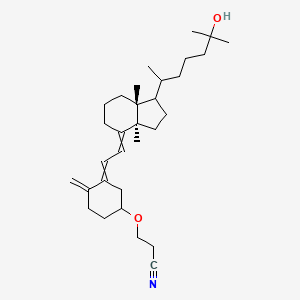
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-broMo-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMin](/img/no-structure.png)
